4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: A Technical Guide to Physicochemical Properties, Reactivity, and Medicinal Chemistry Applications
4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: A Technical Guide to Physicochemical Properties, Reactivity, and Medicinal Chemistry Applications
Executive Summary
In modern drug discovery, the strategic design of molecular scaffolds dictates both target affinity and pharmacokinetic viability. 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS: 1256955-43-7) has emerged as a highly specialized, privileged building block for the synthesis of targeted therapeutics, particularly kinase and phosphodiesterase (PDE) inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its chemical reactivity, and validated synthetic protocols for its integration into active pharmaceutical ingredients (APIs).
Structural Profiling and Physicochemical Properties
The architecture of 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline consists of an electron-deficient pyrimidine ring fused to a saturated cyclohexyl system bearing a gem-difluoro moiety at the C6 position. This specific substitution pattern is not arbitrary; it is a calculated design choice to optimize the scaffold's behavior in biological systems[1].
Quantitative Data Summary
The fundamental physicochemical parameters of the compound are summarized in Table 1.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value / Description |
| Chemical Name | 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline |
| CAS Registry Number | 1256955-43-7[2] |
| Molecular Formula | C₈H₇ClF₂N₂[3] |
| Molecular Weight | 204.60 g/mol [3] |
| Topological Polar Surface Area (tPSA) | 25.8 Ų |
| Hydrogen Bond Donors (HBD) | 0 |
| Hydrogen Bond Acceptors (HBA) | 4 (2x N, 2x F) |
| Physical State | Solid (typically off-white to pale yellow)[4] |
The Gem-Difluoro Effect: Causality in Design
The incorporation of the 6,6-difluoro group serves three critical functions:
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Conformational Locking: The highly electronegative fluorine atoms induce a strong gauche effect, restricting the ring-flip dynamics of the saturated cyclohexyl ring. This locks the scaffold into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein[1].
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Metabolic Shielding: The C6 position of a standard tetrahydroquinazoline is highly susceptible to cytochrome P450-mediated aliphatic oxidation. The strong C–F bonds (approx. 105 kcal/mol) effectively block this metabolic soft spot, increasing the in vivo half-life of the resulting drug[5].
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pKa Modulation: Fluorine's strong inductive electron-withdrawing effect propagates through the sigma framework, subtly lowering the pKa of the pyrimidine nitrogens. This reduces basicity, which in turn mitigates hERG channel liability and improves passive membrane permeability[5].
Chemical Reactivity and Mechanistic Pathways
The chemical utility of 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline lies in the extreme electrophilicity of the C4 position. The pyrimidine ring is inherently electron-deficient due to the two endocyclic nitrogen atoms. This deficiency is further amplified by the inductive pull of the C6 fluorines.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of functionalization for this scaffold is Nucleophilic Aromatic Substitution (SNAr). When exposed to nucleophiles (such as primary amines, secondary amines, or anilines), the C4-chloride is rapidly displaced.
Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C4 carbon, pushing electron density onto the pyrimidine nitrogens to form a stabilized, negatively charged tetrahedral intermediate known as the Meisenheimer complex . Subsequent collapse of this complex ejects the chloride leaving group, restoring aromaticity.
Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism at the C4 position of the pyrimidine ring.
Synthetic Workflows and Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the 4-chloro core and its subsequent functionalization. These methods are designed as self-validating systems, explaining the causality behind each operational step.
Protocol A: Synthesis of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
Objective: Convert the stable 4-hydroxy (or 4-oxo) precursor into the reactive 4-chloro electrophile.
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Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with 6,6-difluoro-5,6,7,8-tetrahydroquinazolin-4-ol (1.0 equivalent).
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Chlorinating Agent Addition: Add phosphorus oxychloride (POCl₃, 5.0 to 10.0 equivalents) neat, or as a solution in anhydrous toluene[6]. Causality: POCl₃ acts as both the solvent and the chlorinating agent, forming a reactive dichlorophospho-intermediate with the tautomeric enol oxygen.
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Base Catalysis: Slowly add N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline (1.2 equivalents). Causality: The base acts as an acid scavenger and accelerates the formation of the Vilsmeier-type intermediate, driving the reaction forward.
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Thermal Activation: Heat the reaction mixture to 90–100 °C for 3–4 hours[6]. Monitor via LC-MS until the starting material is completely consumed.
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Quenching (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully pour the resulting syrup into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃. Causality: POCl₃ reacts violently with water. The basic, cold environment neutralizes the generated phosphoric and hydrochloric acids while preventing the exothermic hydrolysis of the newly formed 4-chloro product back to the starting material.
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Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the pure 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline.
Protocol B: General SNAr Amination Workflow
Objective: Couple the 4-chloro scaffold with an amine to generate a biologically active intermediate.
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Reaction Setup: Dissolve 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (1.0 eq) in a polar aprotic solvent such as DMF or a polar protic solvent like n-butanol (0.2 M concentration).
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Nucleophile Addition: Add the desired primary or secondary amine (1.2–1.5 eq).
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Acid Scavenging: Add DIPEA (2.0 eq). Causality: The SNAr reaction generates stoichiometric HCl. Without a non-nucleophilic base like DIPEA to neutralize the acid, the amine nucleophile would become protonated (forming an unreactive ammonium salt), stalling the reaction kinetics.
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Heating: Stir the mixture at 80–120 °C for 4–12 hours. n-Butanol allows for higher reflux temperatures, which is often required for sterically hindered anilines.
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Workup: Dilute with water to precipitate the product, or extract with dichloromethane. Purify via reverse-phase HPLC or recrystallization.
Applications in Medicinal Chemistry (Drug Development)
The 4-amino-substituted derivatives of this scaffold are highly prized in oncology and immunology. The pyrimidine core acts as an ATP-competitive hinge binder in various kinases (e.g., EGFR, mutant KRAS, and PDE4)[6][7].
When the scaffold enters the ATP-binding pocket of a kinase, it establishes a predictable and highly stable interaction network. The N1/N3 atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region. Simultaneously, the 6,6-difluoro moiety projects into the deep hydrophobic pocket (often associated with the DFG-in/out conformational states), maximizing van der Waals contacts and lipophilic ligand efficiency[1].
Figure 2: Conceptual binding mode of the tetrahydroquinazoline scaffold within a generic kinase ATP-binding pocket.
Safety, Handling, and Storage
As a halogenated heterocyclic electrophile, 4-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline requires stringent handling protocols:
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Toxicity: Chloropyrimidines are known skin sensitizers and can be toxic if swallowed, inhaled, or absorbed through the skin[4]. Handle exclusively within a certified chemical fume hood using nitrile gloves and safety goggles.
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Reactivity: The C4-chloride is sensitive to moisture and will slowly hydrolyze to the corresponding quinazolin-4-ol upon prolonged exposure to ambient humidity.
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Storage: Store under an inert atmosphere (argon or nitrogen) in a tightly sealed, desiccant-lined container at 2–8 °C to maintain long-term stability and >98% purity[4].
References
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. URL: [Link]
- Kley, J. T., et al. (2016). 4-amino substituted condensed pyrimidine compounds as PDE4 inhibitors. US Patent 9,505,724 B2.
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